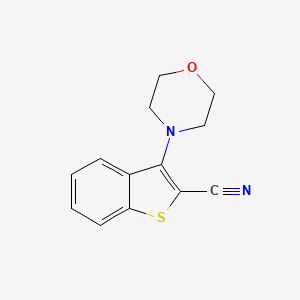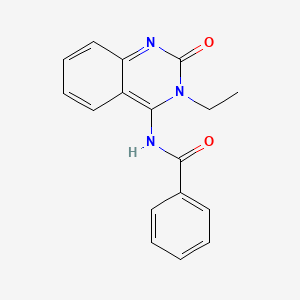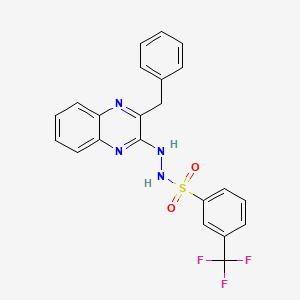
methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate
Übersicht
Beschreibung
Methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate, also known as MMPI, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MMPI is a derivative of isoindoline and is a versatile compound that can be used in various fields of research such as medicinal chemistry, drug discovery, and organic synthesis.
Wirkmechanismus
The mechanism of action of methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. This compound has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation. This compound has also been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. This compound has also been found to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate in lab experiments is its versatility. This compound can be used in various fields of research such as medicinal chemistry, drug discovery, and organic synthesis. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to some cell lines, and caution should be taken when handling the compound.
Zukünftige Richtungen
There are several future directions for the research of methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate. One of the future directions is the development of this compound-based drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is the identification of new drug targets using this compound as a lead compound. This compound can also be used in the development of new drug screening assays. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate has a wide range of applications in scientific research. One of the main applications of this compound is in medicinal chemistry. This compound has been found to have potential as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used in drug discovery research to identify new drug targets and to develop new drug screening assays.
Eigenschaften
IUPAC Name |
methyl 4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(2)8-13(15(18)19-3)16-9-11-6-4-5-7-12(11)14(16)17/h4-7,10,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGLXDAGIZUPTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)N1CC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B3140419.png)

![4-Methylphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B3140424.png)
![3-phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3140431.png)
![1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate](/img/structure/B3140437.png)
![1-[(3-fluorobenzyl)oxy]-1H-imidazole](/img/structure/B3140445.png)
![2-[3-(trifluoromethyl)anilino]-4(3H)-quinazolinone](/img/structure/B3140447.png)
![N-(3,5-dimethylphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B3140453.png)
![3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3140461.png)

![Methyl 2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]acetate](/img/structure/B3140472.png)

![[4-[3-methoxy-3-oxo-2-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] 3-(trifluoromethyl)benzoate](/img/structure/B3140487.png)
![1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol](/img/structure/B3140513.png)